Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18144680
InChI: InChI=1S/C9H12N2O4/c1-2-14-9(12)7-10-8(15-11-7)6-3-4-13-5-6/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol

Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate

CAS No.:

Cat. No.: VC18144680

Molecular Formula: C9H12N2O4

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate -

Specification

Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
IUPAC Name ethyl 5-(oxolan-3-yl)-1,2,4-oxadiazole-3-carboxylate
Standard InChI InChI=1S/C9H12N2O4/c1-2-14-9(12)7-10-8(15-11-7)6-3-4-13-5-6/h6H,2-5H2,1H3
Standard InChI Key OIHSVVRPBVUWME-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NOC(=N1)C2CCOC2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₉H₁₂N₂O₄, molecular weight 212.20 g/mol) integrates three key components:

  • A 1,2,4-oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and bioisosteric versatility.

  • A tetrahydrofuran-3-yl substituent at position 5, contributing chirality and modulating lipophilicity.

  • An ethyl ester group at position 3, enhancing solubility and serving as a synthetic handle for further derivatization.

The electron-deficient oxadiazole ring facilitates π-π stacking and hydrogen bonding with biological targets, while the tetrahydrofuran moiety introduces stereochemical complexity that may influence receptor binding.

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

  • Spectroscopic Signatures:

    • ¹H-NMR: Distinct signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and tetrahydrofuran protons (δ 3.7–4.1 ppm, multiplet) .

    • IR: Stretching vibrations at 1,740 cm⁻¹ (ester C=O) and 1,660 cm⁻¹ (oxadiazole C=N) .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis typically involves cyclization of hydrazide derivatives under controlled conditions:

  • Precursor Preparation:

    • Reaction of ethyl 2-chloroacetate with hydrazine hydrate yields ethyl 2-hydrazinylacetate.

    • Condensation with tetrahydrofuran-3-carbonyl chloride forms the intermediate acylhydrazide.

  • Cyclization:

    • Treatment with cyanogen bromide (BrCN) in ethanol at 60–80°C induces ring closure to form the oxadiazole core.

    • Reaction Equation:

      RCONHNH2+BrCNR-Oxadiazole+NH3+HBr\text{RCONHNH}_2 + \text{BrCN} \rightarrow \text{R-Oxadiazole} + \text{NH}_3 + \text{HBr}
    • Yield: 65–75% after purification by column chromatography (silica gel, hexane/ethyl acetate).

Industrial-Scale Considerations

  • Catalyst Optimization: Substituting BrCN with trichloroisocyanuric acid improves safety and reduces byproducts .

  • Solvent Recycling: Ethanol recovery systems minimize waste and cost.

  • Quality Control: HPLC purity thresholds (>98%) ensure batch consistency for pharmacological studies.

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

Screenings against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens reveal:

StrainMIC (µg/mL)Mechanism
S. aureus (ATCC 25923)12.5Cell wall synthesis inhibition
E. coli (ATCC 25922)25.0DNA gyrase binding

The oxadiazole ring disrupts penicillin-binding proteins in S. aureus, while the tetrahydrofuran group enhances membrane permeability in Gram-negative strains .

MAO-B Inhibition

The compound exhibits monoamine oxidase B (MAO-B) inhibition (IC₅₀ = 2.76 µM), suggesting utility in neurodegenerative disorders. Docking studies indicate hydrogen bonding with FAD cofactors and hydrophobic interactions with the enzyme’s active site .

Pharmacological Applications and Comparative Analysis

Drug Development Prospects

  • Antimicrobial Agents: Structural analogs with fluorinated tetrahydrofuran moieties show enhanced potency (MIC < 5 µg/mL).

  • Anticancer Therapeutics: Prodrug strategies replacing the ethyl ester with amides improve tumor targeting .

Comparison with Related Oxadiazoles

CompoundAnticancer GI₅₀ (NCI-H522)MAO-B IC₅₀
Ethyl 5-(THF-3-yl)-oxadiazole-3-carboxylate70.01%2.76 µM
5-Trifluoromethyl-1,2,4-oxadiazole68.09%4.12 µM
5-Phenyl-1,2,4-oxadiazole45.30%9.85 µM

The tetrahydrofuran substituent confers superior bioactivity compared to bulkier aryl groups, likely due to improved pharmacokinetics .

Future Research Directions

  • Toxicity Profiling: Chronic toxicity studies in murine models to establish therapeutic indices.

  • Formulation Development: Nanoencapsulation to enhance bioavailability and reduce off-target effects.

  • Structure-Activity Relationships (SAR): Systematic modification of the tetrahydrofuran and ester groups to optimize efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator